Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Description
Nuclear Magnetic Resonance Spectral Assignments
Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through analysis of hydrogen and carbon-13 chemical environments. The benzyl protecting group typically exhibits characteristic aromatic proton signals in the 7.2-7.4 parts per million region, while the piperidine ring protons appear in the aliphatic region between 1.5-4.5 parts per million.
The methoxy group attached to the ester functionality generates a distinct singlet around 3.7 parts per million in proton nuclear magnetic resonance spectra, corresponding to the three equivalent methyl protons. The methylene protons of the 2-oxoethyl chain produce characteristic multipicity patterns that reflect their chemical environment and coupling relationships with adjacent protons.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signals from both the carbamate and ester functional groups, typically appearing in the 155-175 parts per million range. The aromatic carbons of the benzyl group exhibit signals in the 125-140 parts per million region, while aliphatic carbons appear upfield.
Infrared and Mass Spectrometric Profiling
Infrared spectroscopy identifies characteristic vibrational frequencies that confirm the presence of specific functional groups within this compound. The carbamate carbonyl group typically exhibits a strong absorption band around 1690-1720 wavenumbers, while the ester carbonyl produces a similar but distinct absorption in the same region.
The aromatic carbon-hydrogen stretching vibrations appear around 3030-3100 wavenumbers, and aliphatic carbon-hydrogen stretches occur in the 2850-3000 wavenumber range. The carbon-oxygen stretching frequencies of the ester and carbamate groups provide additional structural confirmation.
Mass spectrometric analysis reveals the molecular ion peak at mass-to-charge ratio 291, corresponding to the molecular weight of the compound. Fragmentation patterns typically show loss of the benzyl group (mass 91) and methoxy group (mass 31), producing characteristic fragment ions that confirm the structural assignment.
Computational Chemistry Insights
Density Functional Theory-Optimized Geometries
Density functional theory calculations provide detailed information about the optimized molecular geometry of this compound. These computational methods predict bond lengths, bond angles, and dihedral angles with high accuracy, revealing the preferred three-dimensional arrangement of atoms within the molecule.
The piperidine ring adopts a chair conformation in the optimized geometry, with the benzyloxycarbonyl group occupying an equatorial position to minimize steric interactions. The 2-methoxy-2-oxoethyl substituent also preferentially adopts an equatorial orientation, consistent with the principle of minimizing steric strain.
Computational analysis reveals that the carbon-nitrogen bond lengths within the piperidine ring fall within the expected range of 1.45-1.47 angstroms, while carbon-carbon bonds measure approximately 1.52-1.54 angstroms. The carbamate carbon-oxygen double bond exhibits a characteristic length of approximately 1.22 angstroms.
Properties
IUPAC Name |
benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-15(18)11-13-7-9-17(10-8-13)16(19)21-12-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZCKUIDFAVCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654368 | |
| Record name | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170737-53-8 | |
| Record name | Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been used as reactants for the synthesis of pim-1 inhibitors and selective gpr119 agonists for type ii diabetes.
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation. These reactions involve the removal of a hydrogen atom from the benzylic position, which can be resonance stabilized.
Biological Activity
Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 277.32 g/mol. Its structure features a piperidine ring with a benzyl substituent and an ethoxycarbonyl moiety, contributing to its reactivity and biological potential.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity and cellular signaling pathways, although the exact mechanisms remain under investigation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar studies have indicated antifungal properties, although specific efficacy data against various fungal strains are still being compiled .
- CNS Effects : The compound is also being investigated for its effects on the central nervous system (CNS), with implications for neuroprotective applications .
Study on Antimicrobial Properties
A comprehensive study examined the antimicrobial effects of this compound alongside other related compounds. The results indicated that modifications in the piperidine ring significantly impacted antibacterial activity, with certain substitutions enhancing efficacy against E. coli and S. aureus .
Neuroprotective Potential
In another study focusing on neuroprotection, researchers utilized molecular docking techniques to assess the compound's ability to inhibit acetylcholinesterase (AChE). The findings suggested that this compound could serve as a lead compound for developing treatments for neurodegenerative diseases due to its ability to cross the blood-brain barrier .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C15H19NO3 | Antimicrobial, neuroprotective potential |
| N-Boc-4-piperidineacetaldehyde | C12H17NO2 | Related structure with differing biological activity |
| tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate | C14H21NO3 | Similar structural features but distinct activity profile |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- CAS : 80221-26-7
- Molecular formula: C₁₇H₂₃NO₄
- Molecular weight : 305.37
- Key differences : The ethoxy group replaces the methoxy group on the oxoethyl chain. This increases molecular weight by ~16 Da and alters lipophilicity (logP) due to the longer alkyl chain.
- Synthesis : Prepared via esterification or alkylation reactions, similar to the target compound, but using ethyl bromide instead of methyl bromide .
- Applications : Used in peptide mimetics and as a building block for kinase inhibitors. The ethoxy group may enhance metabolic stability compared to the methoxy analog .
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
- CAS : 38711-20-5
- Molecular formula: C₁₇H₂₁NO₄
- Molecular weight : 303.35
- Key differences: Features a 3-ethoxy-3-oxopropanoyl group instead of 2-methoxy-2-oxoethyl.
- Synthesis : Achieved via acylation of the piperidine nitrogen using ethyl malonyl chloride .
- Applications : Acts as a precursor for β-ketoamide derivatives, which are intermediates in anticancer drug development .
Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- CAS : 82244-11-9
- Molecular formula: C₁₇H₂₁NO₄
- Molecular weight : 303.35
- Key differences : Contains an ethylidene (C=C) group, creating a planar, conjugated system that impacts electronic properties and reactivity.
- Synthesis : Formed via Wittig or Horner-Wadsworth-Emmons reactions using phosphonium ylides .
- Applications : The double bond enables participation in Diels-Alder reactions, making it useful in polycyclic compound synthesis .
Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate
- CAS : 2408761-20-4
- Molecular formula: C₂₂H₂₃NO₅
- Molecular weight : 381.43
- Key differences : Incorporates a 4-methoxycarbonylphenyl substituent at the 2-position and a 4-oxo group on the piperidine ring. This adds aromaticity and a ketone functional group.
- Applications: Potential use in chiral catalysis or as a scaffold for serotonin receptor modulators due to its stereochemical complexity .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight | Key Substituent Differences |
|---|---|---|---|---|
| Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | 40112-93-4 | C₁₆H₁₉NO₄ | 289.33 | 2-methoxy-2-oxoethyl |
| Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | 80221-26-7 | C₁₇H₂₃NO₄ | 305.37 | 2-ethoxy-2-oxoethyl |
| Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate | 38711-20-5 | C₁₇H₂₁NO₄ | 303.35 | 3-ethoxy-3-oxopropanoyl |
| Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate | 82244-11-9 | C₁₇H₂₁NO₄ | 303.35 | 2-ethoxy-2-oxoethylidene (C=C) |
| Benzyl (2S)-2-(4-methoxycarbonylphenyl)-4-oxo-piperidine-1-carboxylate | 2408761-20-4 | C₂₂H₂₃NO₅ | 381.43 | 4-methoxycarbonylphenyl, 4-oxo-piperidine |
Preparation Methods
Alkylation of Piperidine Derivatives
The core strategy involves introducing the 2-methoxy-2-oxoethyl group to the piperidine ring via alkylation. A common starting material is 4-piperidone or its protected derivatives.
Procedure :
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Intermediate Formation : React 4-piperidone with methyl acrylate in a Michael addition reaction. This step introduces the 2-methoxy-2-oxoethyl moiety at the 4-position of the piperidine ring.
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Protection of the Amine : Treat the resulting 4-(2-methoxy-2-oxoethyl)piperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (TEA) or sodium hydride (NaH). This forms the benzyl carbamate (1-carbobenzyloxy, Cbz) protecting group.
Reaction Conditions :
Benzylation via Nucleophilic Substitution
An alternative route prioritizes early-stage benzylation to streamline purification.
Procedure :
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Benzylation of Piperidine : React piperidine with benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃) to form 1-benzylpiperidine.
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Introduction of the Methoxycarbonyl Group : Subject 1-benzylpiperidine to a Friedel-Crafts acylation with methyl chlorooxalate, followed by reduction with sodium borohydride (NaBH₄) to yield the 4-(2-methoxy-2-oxoethyl) substituent.
Key Considerations :
-
Catalyst : Lewis acids like AlCl₃ may be required for acylation.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) is critical due to byproduct formation.
Industrial-Scale Optimization
Continuous Flow Synthesis
To enhance efficiency, industrial methods employ continuous flow reactors for exothermic steps (e.g., benzylation).
Advantages :
Crystallization Techniques
Final purification often involves recrystallization from ethanol/water mixtures, achieving >95% purity.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Conditions | Yield |
|---|---|---|---|---|
| Alkylation-Cbz Protection | 4-Piperidone | Methyl acrylate, Cbz-Cl | THF, 0–25°C | ~80% |
| Benzylation-Acylation | Piperidine | Benzyl chloride, NaBH₄ | AlCl₃, DCM, reflux | ~75% |
| Continuous Flow | 1-Benzylpiperidine | Methyl chlorooxalate | Flow reactor, 50°C | ~90% |
Mechanistic Insights
Alkylation Step
The Michael addition proceeds via nucleophilic attack of the piperidine nitrogen on the β-carbon of methyl acrylate, stabilized by the electron-withdrawing ester group.
Benzylation Dynamics
Benzyl chloroformate reacts with the piperidine amine to form a stable carbamate, preventing unwanted side reactions during subsequent steps.
Challenges and Solutions
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Byproduct Formation : Competing N-alkylation can occur during benzylation. Using bulky bases (e.g., TEA) suppresses this.
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Oxidation Risks : The methoxycarbonyl group is prone to hydrolysis. Anhydrous conditions and low temperatures are essential.
Recent Advancements
A 2025 patent (CN102516156A) highlights sodium methoxide-catalyzed coupling of 5,6-dimethoxy-1-indanone with 4-(methoxycarbonyl)piperidine derivatives, showcasing adaptability for hybrid molecules .
Q & A
Q. What are the recommended synthetic routes for Benzyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate in laboratory settings?
Methodological Answer: The synthesis of this compound can be inferred from analogous piperidine carboxylates. A common approach involves reacting 4-(2-methoxy-2-oxoethyl)piperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Purification is typically achieved via column chromatography (silica gel, gradient elution with hexanes/ethyl acetate). For example, similar compounds like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate are synthesized using this method, yielding ~60–65% after recrystallization . Optimize reaction time and temperature to minimize side products.
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: While direct toxicological data for this compound is limited, safety protocols from structurally related piperidine derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate) should be followed:
- PPE: Wear nitrile gloves, chemical-resistant lab coat, and safety goggles.
- Ventilation: Use a fume hood to avoid inhalation of vapors.
- First Aid: For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage: Keep in a sealed container under inert gas (N₂ or Ar) at 2–8°C .
Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Identify peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons), methoxy group (δ 3.6–3.8 ppm), and piperidine ring protons (δ 1.5–3.0 ppm). Compare with published spectra of analogs like Benzyl 4-oxo-2-propylpiperidine-1-carboxylate .
- HRMS: Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS.
- Crystallography: If single crystals are obtained, use X-ray diffraction with SHELX for structure refinement and Mercury for visualization .
Advanced Research Questions
Q. What are the potential reactivity patterns of this compound in organic synthesis?
Methodological Answer: Key reactivity includes:
- Ester Hydrolysis: React with aqueous NaOH/EtOH to yield the carboxylic acid derivative.
- Reduction: Use LiAlH₄ to reduce the ketone group to an alcohol.
- Nucleophilic Substitution: Replace the benzyl group with amines (e.g., NH₃/MeOH) under catalytic hydrogenation (Pd/C, H₂).
For example, similar compounds undergo cross-electrophile coupling with aryl bromides using nickel catalysts (e.g., NiCl₂·glyme) .
Q. How can researchers address conflicting toxicity data in literature for piperidine derivatives?
Methodological Answer:
- Risk Assessment: Assume potential hazards due to structural analogs (e.g., skin/eye irritation) and conduct in vitro toxicity screening (e.g., Ames test for mutagenicity).
- Data Gaps: Note that SDSs for related compounds often state "no data available" for acute toxicity . Collaborate with toxicology labs to generate LC₅₀ (cell viability) and LD₅₀ (rodent) data.
Q. What computational tools are recommended for studying the molecular interactions of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes like acetylcholinesterase).
- Crystal Packing Analysis: Analyze hydrogen-bonding patterns (e.g., C=O···H–N interactions) using Mercury’s graph-set analysis .
- DFT Calculations: Optimize geometry with Gaussian09 to explore electronic properties (e.g., HOMO-LUMO gaps).
Q. How can derivatives of this compound be designed to explore biological activity?
Methodological Answer:
- Functionalization: Introduce substituents (e.g., halogens, hydroxyl groups) via Suzuki-Miyaura coupling or Click chemistry.
- Bioactivity Testing: Screen derivatives against cancer cell lines (e.g., MTT assay) or microbial strains. For example, piperidine analogs have shown modulation of neurotransmitter-related enzymes .
- SAR Studies: Corolate substituent effects (e.g., lipophilicity from methoxy vs. ethoxy groups) with activity using QSAR models.
Data Contradictions and Recommendations
- Safety Data: While some SDSs claim "no known hazards" , others caution due to insufficient toxicological studies . Recommendation: Treat all handling with precautionary principles.
- Synthetic Yields: Cross-coupling reactions for analogs vary widely (39–75% ). Recommendation: Optimize catalyst loading (e.g., 5–10 mol% Ni) and solvent polarity (DMF vs. THF).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
